S-Isopropylisothiourea hydrobromide

Description

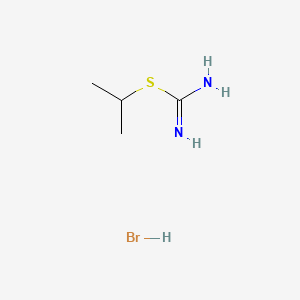

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

propan-2-yl carbamimidothioate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2S.BrH/c1-3(2)7-4(5)6;/h3H,1-2H3,(H3,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGVZEOMLCTKRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC(=N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431048 | |

| Record name | S-Isopropylisothiourea hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4269-97-0 | |

| Record name | S-Isopropylisothiourea hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to S-Isopropylisothiourea Hydrobromide: A Potent Nitric Oxide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Isopropylisothiourea hydrobromide (IPTU) is a potent, competitive inhibitor of all three isoforms of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO). As a blood-brain barrier penetrant, IPTU has become a valuable tool in preclinical research to investigate the multifaceted roles of NO in various physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the core applications of IPTU, with a focus on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its use in key research models. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize IPTU in their investigations.

Core Applications and Mechanism of Action

This compound is primarily used as a research tool to inhibit the production of nitric oxide. Its main applications are in the study of conditions where NO is thought to play a significant role, such as:

-

Hemorrhagic Shock: In models of severe blood loss, excessive NO production can lead to vasodilation and a life-threatening drop in blood pressure. IPTU has been shown to counteract this by inhibiting NOS, thereby increasing mean arterial pressure and improving survival rates in animal models.[1]

-

Pain and Nociception: Nitric oxide is implicated in the signaling pathways of pain perception. IPTU has demonstrated analgesic effects, particularly in models of inflammatory pain, by inhibiting NO production in the spinal cord and cerebellum.

-

Neuroscience Research: Due to its ability to cross the blood-brain barrier, IPTU is utilized to study the role of NO in various central nervous system functions and disorders.

The primary mechanism of action of this compound is the competitive inhibition of nitric oxide synthase . It competes with the native substrate, L-arginine, for binding to the active site of the enzyme, thereby preventing the synthesis of nitric oxide.[2] Evidence suggests that the isopropyl group of IPTU fits into a small hydrophobic pocket within the active site of the NOS enzyme.

Signaling Pathway

The following diagram illustrates the canonical nitric oxide signaling pathway and the point of inhibition by this compound.

Quantitative Inhibitory Data

The inhibitory potency of this compound against the different isoforms of nitric oxide synthase has been quantified in several studies. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

| NOS Isoform | Species | Inhibition Constant (Ki) (nM) | Reference |

| Inducible NOS (iNOS) | Human | 9.8 | [3] |

| Endothelial NOS (eNOS) | Human | 22 | [3] |

| Neuronal NOS (nNOS) | Human | 37 | [3] |

| NOS Source | IC50 (µM) | Reference |

| Mouse Spinal Cord NOS | 0.66 | [1] |

| Mouse Cerebellar NOS | 0.75 | [1] |

| Bovine Aortic Endothelial Cell NOS | 0.29 | [1] |

| Porcine Endothelial Cell NOS | 0.29 | [1] |

Detailed Experimental Protocols

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol is based on the methods described by Garvey et al. (1994) for determining the inhibitory activity of this compound on purified NOS isoforms. The assay measures the conversion of [3H]L-arginine to [3H]L-citrulline.

Materials:

-

Purified human iNOS, eNOS, or nNOS

-

This compound (IPTU)

-

[3H]L-arginine

-

L-arginine (unlabeled)

-

NADPH

-

CaCl2

-

Calmodulin

-

Tetrahydrobiopterin (BH4)

-

HEPES buffer (pH 7.4)

-

Dithiothreitol (DTT)

-

Bovine Serum Albumin (BSA)

-

Dowex AG 50WX-8 resin (Na+ form)

-

Scintillation fluid and counter

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing HEPES buffer, NADPH, CaCl2, calmodulin, BH4, DTT, and BSA at their optimal concentrations.

-

Add Inhibitor and Enzyme: Add varying concentrations of IPTU to the reaction tubes. Initiate the reaction by adding the purified NOS enzyme.

-

Substrate Addition: Add a mixture of [3H]L-arginine and unlabeled L-arginine to the reaction tubes. The final concentration of L-arginine should be near the Km value for the specific NOS isoform.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the Reaction: Terminate the reaction by adding a stop buffer containing EDTA and a high concentration of unlabeled L-arginine.

-

Separation of L-citrulline: Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. The positively charged [3H]L-arginine will bind to the resin, while the neutral [3H]L-citrulline will flow through.

-

Quantification: Collect the eluate containing [3H]L-citrulline, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of IPTU and determine the IC50 value. For Ki determination, perform the assay with multiple substrate and inhibitor concentrations and analyze the data using Michaelis-Menten kinetics and a suitable plot (e.g., Lineweaver-Burk).

In Vivo Hemorrhagic Shock Model

This protocol describes a general procedure for inducing hemorrhagic shock in rodents to evaluate the efficacy of this compound.

Animals:

-

Male Wistar rats (or other suitable rodent model)

Materials:

-

Anesthetic (e.g., urethane)

-

Catheters for arterial and venous access

-

Pressure transducer and recording system

-

Syringe pump

-

This compound solution

-

Saline solution

Procedure:

-

Anesthesia and Catheterization: Anesthetize the animal and surgically place catheters in the femoral artery (for blood pressure monitoring and blood withdrawal) and femoral vein (for drug administration).

-

Stabilization: Allow the animal to stabilize for a period (e.g., 20-30 minutes) while monitoring baseline mean arterial pressure (MAP).

-

Induction of Hemorrhage: Induce hemorrhagic shock by withdrawing a specific volume of blood from the arterial catheter over a set period until the MAP reaches a predetermined low level (e.g., 35-40 mmHg).

-

Drug Administration: Once the target MAP is reached and maintained for a period, administer this compound intravenously (e.g., 50 mg/kg, i.p., or as a bolus followed by continuous infusion).[1]

-

Monitoring: Continuously monitor and record MAP, heart rate, and other relevant physiological parameters for a defined observation period (e.g., 120 minutes).

-

Data Analysis: Compare the changes in MAP and survival rates between the IPTU-treated group and a vehicle-treated control group.

Formalin-Induced Inflammatory Pain Model

This protocol outlines the formalin test in mice to assess the antinociceptive effects of this compound.

Animals:

-

Male mice

Materials:

-

Formalin solution (e.g., 2.5% in saline)

-

This compound solution

-

Observation chambers with mirrors for clear viewing of paws

-

Timer

Procedure:

-

Acclimatization: Place the mice individually in the observation chambers for at least 30 minutes to allow them to acclimate to the environment.

-

Drug Pre-treatment: Administer this compound (e.g., 50 mg/kg, i.p.) or vehicle control a set time before the formalin injection (e.g., 30-45 minutes).

-

Formalin Injection: Briefly restrain the mouse and inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of one hind paw.

-

Observation and Scoring: Immediately after the injection, return the mouse to the observation chamber and start the timer. Observe the animal's behavior and record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases:

-

Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.

-

Phase 2 (Late Phase): 15-30 minutes post-injection, representing inflammatory pain.

-

-

Data Analysis: Compare the duration of licking/biting behavior in the IPTU-treated group to the control group for both phases of the test.

Conclusion

This compound is a well-characterized and potent inhibitor of nitric oxide synthase, making it an indispensable tool for researchers investigating the diverse roles of nitric oxide in health and disease. Its ability to penetrate the blood-brain barrier further enhances its utility in neuroscience research. This technical guide has provided a detailed overview of its core applications, mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols. By understanding and applying these methodologies, researchers can effectively leverage the properties of IPTU to advance their scientific inquiries and contribute to the development of novel therapeutic strategies targeting the nitric oxide pathway.

References

S-Isopropylisothiourea Hydrobromide: A Technical Guide to its Role as a Nitric Oxide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of S-Isopropylisothiourea hydrobromide (IPTU) as a potent inhibitor of nitric oxide synthase (NOS) isoforms. It details the mechanism of action, isoform selectivity, quantitative inhibitory data, experimental methodologies, and relevant signaling pathways.

Introduction to Nitric Oxide Synthase and Isothiourea-Based Inhibitors

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes. It is synthesized by a family of enzymes known as nitric oxide synthases (NOS), which catalyze the conversion of L-arginine to L-citrulline, producing NO in the process[1]. There are three main isoforms of NOS:

-

Neuronal NOS (nNOS or NOS-1): Primarily found in neural tissue, it plays a role in neurotransmission and neuronal development. Its activity is regulated by calcium-calmodulin binding[1].

-

Inducible NOS (iNOS or NOS-2): Expressed in various cells, including macrophages and smooth muscle cells, typically in response to inflammatory stimuli like cytokines and endotoxins. It produces large, sustained amounts of NO and is implicated in inflammation and septic shock[1][2][3].

-

Endothelial NOS (eNOS or NOS-3): Predominantly located in endothelial cells, it is responsible for maintaining vascular tone, controlling blood pressure, and has vasoprotective effects. Like nNOS, its activity is calcium-dependent[1][3].

Given the diverse roles of NO, the development of selective NOS inhibitors is a significant therapeutic goal[3][4]. Overproduction of NO by iNOS is a key factor in the pathophysiology of inflammation and circulatory shock, while aberrant nNOS activity can contribute to neurodegenerative diseases[2][3]. S-substituted isothioureas represent a class of potent NOS inhibitors[2]. Among them, S-Isopropylisothiourea (IPTU) is a notable compound that has been investigated for its effects both in vitro and in vivo.

Mechanism of Action

S-Isopropylisothiourea functions as a competitive inhibitor of nitric oxide synthase. Experimental evidence demonstrates that the inhibitory effect of IPTU on iNOS activity can be dose-dependently prevented by the addition of excess L-arginine, the natural substrate for the enzyme. This indicates that IPTU competes with L-arginine for binding at the enzyme's active site[2].

The core mechanism involves the binding of IPTU to the substrate-binding site within the oxygenase domain of the NOS enzyme, thereby preventing the conversion of L-arginine to Nω-hydroxy-l-arginine and the subsequent production of nitric oxide and L-citrulline.

Isoform Selectivity and Potency

S-Isopropylisothiourea is a potent inhibitor of NOS isoforms but exhibits limited selectivity. Studies have shown that it potently inhibits both the constitutive endothelial (eNOS) and inducible (iNOS) isoforms[2]. While some other isothiourea derivatives, such as S-methylisothiourea (SMT), show relative selectivity for iNOS, IPTU is characterized as a powerful, non-selective inhibitor[2]. This lack of selectivity is also observed between nNOS and eNOS[5].

The potent inhibition of eNOS by IPTU contributes to its significant vasopressor effects in vivo, as eNOS-derived NO is crucial for maintaining vasodilation and normal blood pressure[2][5].

Data Presentation: Inhibitory Potency of Isothioureas

The following table summarizes the quantitative data on the inhibitory potency of IPTU and related isothiourea compounds against different NOS isoforms.

| Compound | Target Isoform | Assay System | Potency (EC50/IC50) | Relative Potency | Reference |

| S-Isopropylisothiourea (IPTU) | iNOS | J774.2 Macrophages | Potent | 8-24x more potent than NG-methyl-L-arginine | [2] |

| S-Isopropylisothiourea (IPTU) | eNOS | Bovine Aortic Endothelial Cells | Potent | 4-6x more potent than NG-methyl-L-arginine | [2] |

| S-Isopropylisothiourea (IPTU) | nNOS | Mouse Spinal Cord/Cerebellum | Effective Inhibitor | - | [5] |

| S-Ethylisothiourea (ETU) | iNOS | J774.2 Macrophages | Potent | 8-24x more potent than NG-methyl-L-arginine | [2] |

| S-Ethylisothiourea (ETU) | eNOS | Bovine Aortic Endothelial Cells | Potent | 4-6x more potent than NG-methyl-L-arginine | [2] |

| S-Methylisothiourea (SMT) | iNOS | J774.2 Macrophages | Potent | 8-24x more potent than NG-methyl-L-arginine | [2] |

| S-Methylisothiourea (SMT) | eNOS | Bovine Aortic Endothelial Cells | Moderate | Equipotent with NG-methyl-L-arginine | [2] |

Note: Specific EC50/IC50 values are often reported in primary literature, but the provided search results emphasize relative potencies.

Experimental Protocols

The evaluation of IPTU as a NOS inhibitor involves several key experimental methodologies, both in vitro and in vivo.

In Vitro NOS Inhibition Assay (Macrophage Model)

This protocol is used to determine the inhibitory effect of compounds on iNOS activity in a cell-based system.

-

Cell Culture and Induction: J774.2 macrophage cells are cultured in an appropriate medium. To induce the expression of iNOS, cells are activated with bacterial endotoxin (e.g., lipopolysaccharide, LPS) and/or cytokines (e.g., interferon-gamma) for several hours[2].

-

Inhibitor Treatment: The induced macrophages are then incubated with varying concentrations of IPTU or other test compounds for a defined period.

-

Nitrite Measurement (Griess Assay): The activity of iNOS is quantified by measuring the accumulation of nitrite (NO₂⁻), a stable oxidation product of NO, in the culture medium. The Griess method is a colorimetric assay where a reagent is added to the supernatant, causing a color change proportional to the nitrite concentration, which is then measured spectrophotometrically[6][7].

-

Data Analysis: The concentration of the inhibitor that causes a 50% reduction in nitrite production (EC50) is calculated from the dose-response curve.

Constitutive NOS Inhibition Assay (Endothelial Cell Homogenates)

This method assesses inhibition of eNOS from a tissue source.

-

Enzyme Preparation: Bovine aortic endothelial cells are harvested and homogenized to release the cellular contents, including the eNOS enzyme[2].

-

Reaction Mixture: The homogenate is incubated in a buffer containing L-arginine (often radiolabeled, e.g., [¹⁴C]L-arginine), necessary cofactors (NADPH, calmodulin, tetrahydrobiopterin), and varying concentrations of the inhibitor (IPTU).

-

Activity Measurement (Citrulline Conversion Assay): The most common method measures the conversion of radiolabeled L-arginine to radiolabeled L-citrulline. The reaction is stopped, and the radiolabeled L-citrulline is separated from the unreacted L-arginine using ion-exchange chromatography. The radioactivity of the L-citrulline product is then quantified by scintillation counting to determine enzyme activity[8].

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ex Vivo and In Vivo Assessment

-

Ex Vivo Analysis: Animals are administered IPTU (e.g., 50 mg/kg, IP). After a set time, tissues of interest (e.g., spinal cord, cerebellum) are harvested, and the NOS activity in tissue homogenates is measured using the citrulline conversion assay described above. This confirms target engagement in a physiological system[5].

-

In Vivo Hemodynamic Studies: Anesthetized animals (e.g., rats, pigs) are instrumented to monitor mean arterial blood pressure (MAP) and other hemodynamic parameters. IPTU is administered intravenously, and the resulting changes in blood pressure are recorded to assess its vasopressor effect, which is an indirect measure of eNOS inhibition[2][5][9]. These studies have been crucial in characterizing IPTU's effects in models of hemorrhagic shock, where it was shown to increase MAP and improve survival[9].

Nitric Oxide Signaling Pathway

IPTU acts at the very beginning of the nitric oxide signaling cascade. By blocking the production of NO, it prevents the downstream activation of soluble guanylate cyclase (sGC), the subsequent conversion of GTP to cyclic GMP (cGMP), and the activation of cGMP-dependent protein kinases, which ultimately leads to physiological responses like smooth muscle relaxation.

Conclusion

This compound is a potent, competitive, and non-isoform-selective inhibitor of nitric oxide synthase. Its ability to robustly inhibit nNOS, iNOS, and eNOS makes it a valuable pharmacological tool for studying the broad physiological and pathophysiological roles of nitric oxide. While its lack of selectivity and potent vasopressor effects may limit its therapeutic utility in conditions where isoform-specific inhibition is required, its well-characterized in vitro and in vivo activities make it an important reference compound in NOS-related research and drug development.

References

- 1. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide synthase by isothioureas: cardiovascular and antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro comparison of inhibitors of inducible nitric oxide synthase in a macrophage model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. discovered.ed.ac.uk [discovered.ed.ac.uk]

- 9. Effects of S-isopropyl isothiourea, a potent inhibitor of nitric oxide synthase, in severe hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

S-Isopropylisothiourea hydrobromide as a selective iNOS inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

S-Isopropylisothiourea (IPTU) hydrobromide is a potent inhibitor of nitric oxide synthase (NOS) with notable selectivity for the inducible isoform, iNOS (NOS-2). The overproduction of nitric oxide (NO) by iNOS is a key pathological feature in numerous inflammatory diseases and circulatory shock. Consequently, selective inhibitors of iNOS like IPTU are valuable research tools and potential therapeutic agents. This guide provides a comprehensive overview of IPTU, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

S-Isopropylisothiourea acts as a competitive inhibitor at the L-arginine binding site of the iNOS enzyme.[1] The inhibition of iNOS activity by S-substituted isothioureas like IPTU is dose-dependently preventable by an excess of L-arginine, which confirms this competitive mechanism.[1] The isopropyl substitution on the sulfur atom is thought to fit into a small hydrophobic pocket within the enzyme's active site, contributing to its potent inhibitory activity.[2]

Quantitative Inhibitory Data

The inhibitory potency and selectivity of S-Isopropylisothiourea hydrobromide against the different NOS isoforms are summarized below. For comparison, data for other relevant isothiourea-based inhibitors are also included.

| Compound | Target Isoform | Inhibition Metric | Value | Reference |

| S-Isopropylisothiourea (IPTU) | Human iNOS | K_i | 9.8 nM | [3] |

| Human eNOS | K_i | 22 nM | [3] | |

| Human nNOS | K_i | 37 nM | [3] | |

| S-Ethylisothiourea (ETU) | Human iNOS | K_i | 17 nM | [2] |

| Human eNOS | K_i | 36 nM | [2] | |

| Human nNOS | K_i | 29 nM | [2] | |

| S-Methylisothiourea (SMT) | Mouse iNOS (in J774.2 macrophages) | EC_50 | Potently inhibits | [1] |

| Bovine eNOS | EC_50 | Equipotent with NG-methyl-L-arginine | [1] |

Signaling Pathway and Experimental Workflow Visualizations

iNOS Signaling Pathway

The following diagram illustrates the major signaling pathways leading to the expression and activation of inducible nitric oxide synthase (iNOS). External stimuli such as bacterial lipopolysaccharide (LPS) and pro-inflammatory cytokines trigger these cascades.

Caption: Simplified iNOS signaling pathway.

Experimental Workflow for iNOS Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing iNOS inhibitors like this compound.

Caption: Workflow for iNOS inhibitor screening.

Experimental Protocols

In Vitro iNOS Inhibition Assay (Griess Assay)

This protocol is adapted from general procedures for measuring nitrite production in macrophage cell lines.[4]

-

Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

iNOS Induction: Replace the medium with fresh culture medium containing stimulants to induce iNOS expression, typically lipopolysaccharide (LPS, 1 µg/mL) and interferon-gamma (IFN-γ, 50 U/mL).[4]

-

Inhibitor Addition: Concurrently, add varying concentrations of this compound (or other test compounds) to the wells. Include a vehicle control (solvent used to dissolve the inhibitor) and a positive control (a known iNOS inhibitor like aminoguanidine).[4]

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[4]

-

Nitrite Measurement:

-

Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid) to each well.[4]

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 550 nm using a microplate reader.[4]

-

-

Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples. Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Hemorrhagic Shock Model

This protocol is based on studies conducted in rodents and pigs.[3][5]

-

Animal Preparation: Anesthetize the animal (e.g., Wistar rat) and surgically insert catheters into an artery (e.g., femoral artery) for blood pressure monitoring and blood withdrawal, and a vein for drug infusion.

-

Induction of Hemorrhagic Shock: Induce hemorrhage by withdrawing blood to reduce the mean arterial blood pressure (MAP) to a target level (e.g., 35-45 mmHg) and maintain it for a specified period.[5]

-

Treatment: Administer this compound intravenously. A typical dosing regimen in rats is 300 µg/kg administered as three subsequent bolus injections.[5] In larger animals like pigs, a bolus of 0.3 mg/kg followed by a continuous infusion of 1 mg/kg/h has been used.[5]

-

Monitoring: Continuously monitor physiological parameters, including MAP, heart rate, and cardiac output. Blood samples can be taken to measure blood gases and other markers.

-

Outcome Measures: The primary outcomes are the restoration of MAP and survival over a defined period (e.g., 120 minutes).[5]

Formalin-Induced Pain Model

This protocol describes a common model for assessing inflammatory pain.[6][7]

-

Animal Acclimation: Acclimate the animal (e.g., mouse) to the testing environment.

-

Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose such as 50 mg/kg.[6]

-

Induction of Nociception: After a suitable pre-treatment time (e.g., 30 minutes), inject a dilute formalin solution (e.g., 1-5%) into the plantar surface of one hind paw.[7]

-

Behavioral Observation: Immediately after the formalin injection, observe the animal's behavior and record the amount of time spent licking the injected paw. The observation is typically divided into two phases:

-

Data Analysis: Compare the duration of licking behavior in the treated group to a control group that received the vehicle. A significant reduction in licking time, particularly in the late phase, indicates an anti-inflammatory analgesic effect.[6]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of iNOS. Its utility in both in vitro and in vivo experimental models makes it an invaluable tool for investigating the pathophysiology of iNOS-mediated diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals seeking to explore the therapeutic potential of iNOS inhibition.

References

- 1. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of S-isopropyl isothiourea, a potent inhibitor of nitric oxide synthase, in severe hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide synthase by isothioureas: cardiovascular and antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Inhibition of Endothelial Nitric Oxide Synthase (eNOS) by S-Isopropylisothiourea Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory action of S-Isopropylisothiourea hydrobromide (IPTU) on endothelial nitric oxide synthase (eNOS). It covers the mechanism of action, quantitative inhibitory data, detailed experimental protocols for assessing inhibition, and the relevant signaling pathways.

Introduction to eNOS and S-Isopropylisothiourea (IPTU)

Endothelial nitric oxide synthase (eNOS or NOS-3) is a crucial enzyme primarily responsible for the synthesis of nitric oxide (NO) in the vascular endothelium. NO is a key signaling molecule that regulates a multitude of physiological processes, most notably vasodilation and the maintenance of vascular homeostasis. The enzyme catalyzes the five-electron oxidation of L-arginine to produce NO and L-citrulline.[1] Given its central role in cardiovascular regulation, the modulation of eNOS activity is a significant area of interest in drug discovery and physiological research.

S-Isopropylisothiourea (IPTU), a member of the S-substituted isothiourea class of compounds, has emerged as a potent inhibitor of nitric oxide synthases.[2] It is a cell-permeable molecule that has been shown to effectively inhibit eNOS, thereby impacting NO-dependent signaling pathways.[3] This guide explores the specifics of this inhibition.

Mechanism of Inhibition

Research indicates that S-substituted isothioureas, including IPTU, act as competitive inhibitors of nitric oxide synthase. The inhibition is dose-dependently preventable by an excess of L-arginine, suggesting that these compounds compete with the native substrate, L-arginine, for binding at the enzyme's active site.[2]

Quantitative Data: Inhibitory Potency of IPTU

The inhibitory efficacy of IPTU against various NOS isoforms has been quantified through the determination of IC50 values. These values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Inhibitor | Target Enzyme | Source Organism/Cell | IC50 Value (μM) | Reference |

| S-Isopropylisothiourea (IPTU) | eNOS | Porcine Endothelial Cell | 0.29 | [3] |

| S-Isopropylisothiourea (IPTU) | nNOS | Mouse Cerebellar | 0.75 | [3] |

| S-Isopropylisothiourea (IPTU) | NOS (unspecified) | Mouse Spinal Cord | 0.66 | [3] |

Table 1: Summary of reported IC50 values for S-Isopropylisothiourea against various Nitric Oxide Synthase (NOS) isoforms.

The data indicates that IPTU is a potent inhibitor of eNOS, with sub-micromolar efficacy.

Signaling Pathway of eNOS and Inhibition by IPTU

eNOS-mediated signaling begins with the conversion of L-arginine to nitric oxide. NO then diffuses to adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels ultimately result in smooth muscle relaxation and vasodilation. IPTU interrupts this cascade at its origin by blocking the enzymatic activity of eNOS.

Experimental Protocol: eNOS Inhibition Assay

Determining the inhibitory potential of compounds like IPTU on eNOS activity can be accomplished using various methods. A common approach involves quantifying the production of nitric oxide or its stable metabolites, nitrite and nitrate, from cell lysates or purified enzymes. The Griess assay is a widely used colorimetric method for this purpose.[4][5]

Objective: To determine the IC50 value of this compound for the inhibition of eNOS activity.

Materials:

-

Purified eNOS enzyme or endothelial cell lysate

-

This compound (IPTU)

-

L-Arginine (substrate)

-

NADPH

-

Calmodulin

-

Tetrahydrobiopterin (BH4)

-

Reaction Buffer (e.g., HEPES buffer, pH 7.4)

-

Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Nitrate Reductase (for conversion of nitrate to nitrite)

-

96-well microplate

-

Microplate reader (540 nm absorbance)

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of IPTU in an appropriate solvent (e.g., water or DMSO). Create a serial dilution to test a range of concentrations.

-

Prepare a reaction mixture containing reaction buffer, L-arginine, NADPH, calmodulin, and BH4.

-

-

Enzyme Reaction:

-

Add the eNOS enzyme preparation (purified enzyme or cell lysate) to the wells of a 96-well plate.

-

Add different concentrations of IPTU (or vehicle control) to the respective wells.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the reaction mixture containing L-arginine and cofactors.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for NO production.

-

-

Nitrite/Nitrate Quantification (Griess Assay):

-

If measuring total NO production, first add nitrate reductase and its necessary cofactors to each well to convert any nitrate to nitrite. Incubate as required.

-

Add Griess Reagent Part A to all wells and incubate for 5-10 minutes at room temperature, protected from light.

-

Add Griess Reagent Part B to all wells and incubate for another 5-10 minutes. A purple/magenta color will develop in the presence of nitrite.

-

Measure the absorbance of each well at approximately 540 nm using a microplate reader.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the experimental wells.

-

Calculate the percentage of eNOS inhibition for each IPTU concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the IPTU concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Isoform Selectivity

While IPTU is a potent inhibitor of all three major NOS isoforms (eNOS, nNOS, and iNOS), the available data suggests some degree of selectivity. As shown in Table 1, the IC50 value for eNOS (0.29 µM) is lower than that for nNOS (0.75 µM) and the mixed spinal cord NOS (0.66 µM), indicating a preferential, albeit not exclusive, inhibition of the endothelial isoform.[3] This selectivity is a critical consideration in the development of therapeutic agents, where targeting a specific isoform is often desired to minimize off-target effects.

In Vivo Implications

The inhibition of vascular eNOS by IPTU has significant physiological consequences. In animal models, administration of IPTU leads to a potent and sustained increase in mean arterial blood pressure.[3][6] This pressor effect is a direct result of reduced endothelial NO production, leading to decreased vasodilation and increased systemic vascular resistance. These findings underscore the utility of IPTU as a pharmacological tool for studying the role of eNOS in blood pressure regulation and in pathophysiological states like hemorrhagic shock.[3][6]

Conclusion

This compound is a potent, competitive inhibitor of endothelial nitric oxide synthase. Its ability to block the synthesis of nitric oxide at the L-arginine binding site has been quantified, revealing sub-micromolar efficacy. The detailed experimental protocols provided herein offer a framework for researchers to study and characterize NOS inhibitors. The well-defined effects of IPTU on both cellular signaling pathways and in vivo hemodynamics make it an invaluable tool for professionals in cardiovascular research and drug development.

References

- 1. abcam.com [abcam.com]

- 2. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. Nitric Oxide Synthase Inhibitor Screening Kit, MAK323, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]

- 6. Effects of S-isopropyl isothiourea, a potent inhibitor of nitric oxide synthase, in severe hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of S-Isopropylisothiourea Hydrobromide on Neuronal Nitric Oxide Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of S-Isopropylisothiourea hydrobromide (IPTU), a potent inhibitor of nitric oxide synthase (NOS), with a specific focus on the neuronal isoform (nNOS). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows to support further research and development in this area.

Core Findings: Quantitative Inhibition Data

This compound has been identified as a competitive inhibitor of nitric oxide synthase isoforms. The following table summarizes the inhibitory potency of IPTU against human nNOS, as well as the endothelial (eNOS) and inducible (iNOS) isoforms for comparative analysis. The data is derived from studies utilizing purified human NOS enzymes.

| Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ) |

| This compound | Human nNOS | 37 nM |

| Human eNOS | 22 nM | |

| Human iNOS | 9.8 nM |

Data sourced from Garvey, E.P., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas. The Journal of Biological Chemistry, 269(43), 26669-26676.

Experimental Protocols

The determination of the inhibitory activity of this compound on nNOS typically involves in vitro enzyme activity assays. The following protocol is a representative methodology based on established techniques for measuring NOS activity.

In Vitro nNOS Inhibition Assay: Hemoglobin Capture Method

This assay measures the production of nitric oxide (NO) by monitoring the conversion of oxyhemoglobin to methemoglobin, a reaction caused by NO.

1. Expression and Purification of Recombinant Human nNOS:

-

Human nNOS is expressed in a suitable expression system, such as E. coli or insect cells (e.g., Sf9).

-

The enzyme is then purified using affinity chromatography techniques to ensure high purity for the kinetic studies.

2. Reagents and Buffers:

-

Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT, and 10% glycerol.

-

Substrate Solution: L-arginine solution of a known concentration.

-

Cofactor Solution: A mixture containing NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4) and calmodulin.

-

Oxyhemoglobin Solution: Prepared by reducing methemoglobin with sodium dithionite followed by desalting.

-

Inhibitor Solution: this compound dissolved in a suitable solvent (e.g., water or DMSO) at various concentrations.

3. Assay Procedure:

-

The assay is performed in a 96-well plate or a spectrophotometer cuvette.

-

To each well/cuvette, add the assay buffer, cofactor solution, and oxyhemoglobin solution.

-

Add varying concentrations of this compound to the test wells. Control wells receive the vehicle solution.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 5 minutes).

-

Initiate the reaction by adding the purified nNOS enzyme and the L-arginine substrate.

-

Immediately monitor the change in absorbance at 401 nm (the peak absorbance for methemoglobin) over time using a spectrophotometer.

4. Data Analysis:

-

The rate of reaction (initial velocity) is calculated from the linear portion of the absorbance versus time plot.

-

The inhibition constant (Kᵢ) is determined by fitting the initial velocity data at different substrate and inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.

Signaling Pathways and Experimental Visualization

To better understand the biological context and the experimental approach, the following diagrams have been generated using the DOT language.

Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway

The following diagram illustrates the activation cascade of nNOS in a neuron and the subsequent downstream signaling of nitric oxide.

An In-depth Technical Guide to S-Isopropylisothiourea Hydrobromide

S-Isopropylisothiourea hydrobromide is a chemical compound recognized for its potent inhibitory effects on nitric oxide synthases (NOS). This technical guide provides a comprehensive overview of its chemical characteristics, biological activity, and relevant experimental methodologies, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white crystalline solid.[1][2] A summary of its key chemical and physical properties is presented below.

| Property | Value | References |

| Synonyms | S-isopropyl ITU, IPTU, 5-ISOPROPYLTHIURONIUM BROMIDE | [1][3][4] |

| Molecular Formula | C₄H₁₀N₂S • HBr or C₄H₁₁BrN₂S | [1][3] |

| Molecular Weight | 199.11 g/mol | [1][3][5][6] |

| CAS Number | 4269-97-0 | [1][2][3][5][6][7][8] |

| Melting Point | 82-86°C | [1][7] |

| Appearance | White crystalline powder | [1][2] |

| Purity | ≥98% | [3][5][6][7] |

| Solubility | DMF: >50 mg/ml, DMSO: >20 mg/ml, Ethanol: >100 mg/ml, PBS (pH 7.2): >30 mg/ml | [3] |

| Storage | -20°C | [3][6] |

| Stability | ≥ 1 year at -20°C | [3][6] |

| SMILES | N/C(SC(C)C)=N/[H].Br | [3] |

| InChI | InChI=1S/C4H10N2S.BrH/c1-3(2)7-4(5)6;/h3H,1-2H3,(H3,5,6);1H | [3][6] |

| InChI Key | SLGVZEOMLCTKRK-UHFFFAOYSA-N | [1][3][6] |

Biological Activity: Inhibition of Nitric Oxide Synthases

This compound is a potent inhibitor of nitric oxide synthase (NOS) isoforms in vitro.[2][3][5] However, its efficacy in vivo may be limited due to poor cellular penetration.[3][5] The inhibitory constants (Ki) for human NOS isoforms are detailed below.

| Target Enzyme | Kᵢ (nM) | Reference |

| Inducible NOS (iNOS) | 9.8 | [3] |

| Endothelial NOS (eNOS) | 22 | [3] |

| Neuronal NOS (nNOS) | 37 | [3] |

Experimental Protocols

1. General Synthesis of S-Alkylisothiourea Hydrobromides

While a specific detailed protocol for this compound is not provided in the search results, a general synthetic route can be inferred from common organic chemistry principles and the identified precursors, 2-bromopropane and cyanamide.[7]

-

Reaction: The synthesis typically involves the reaction of a thiol, in this case, 2-propanethiol, with cyanamide in the presence of a hydrohalic acid (HBr). An alternative is the S-alkylation of thiourea with an alkyl halide, such as 2-bromopropane.

-

Step 1: Reaction Setup: Thiourea is dissolved in a suitable solvent, such as ethanol or isopropanol.

-

Step 2: Alkylation: 2-Bromopropane is added to the solution, and the mixture is refluxed for several hours.

-

Step 3: Crystallization and Purification: Upon cooling, the this compound product crystallizes out of the solution. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol or isopropanol to achieve high purity.[9]

2. Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of this compound is typically determined to be ≥98%.[3][5][6][7] A general HPLC method for purity assessment is as follows:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength determined by the chromophore of the molecule.

-

Procedure: A standard solution of this compound of known concentration is prepared and injected into the HPLC system to determine its retention time. The sample to be analyzed is then injected, and the peak area of the compound is compared to the total peak area of all components in the chromatogram to calculate the purity.

Visualizations

Below are diagrams illustrating the biological context and experimental workflow related to this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. S-ISOPROPYLTHIOUREA HYDROBROMIDE | 4269-97-0 [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. S-ISOPROPYLTHIOUREA HYDROBROMIDE CAS#: 4269-97-0 [amp.chemicalbook.com]

- 5. S-isopropyl Isothiourea (hydrobromide) - Cayman Chemical [bioscience.co.uk]

- 6. xcessbio.com [xcessbio.com]

- 7. CAS#:4269-97-0 | Isopropyl carbamimidothioate hydrobromide (1:1) | Chemsrc [chemsrc.com]

- 8. S-isopropyl Isothiourea (hydrobromide) | 4269-97-0 [sigmaaldrich.com]

- 9. CN116731007A - Preparation method of scopolamine hydrobromide - Google Patents [patents.google.com]

An In-depth Technical Guide to S-Isopropylisothiourea Hydrobromide (CAS: 4269-97-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Isopropylisothiourea hydrobromide (IPTU), a small molecule inhibitor of nitric oxide synthase (NOS), has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of IPTU, consolidating available data on its chemical properties, synthesis, mechanism of action, and biological effects. Detailed experimental protocols for its synthesis and for in vitro and in vivo evaluation are presented to facilitate further research and development. Particular emphasis is placed on its role in modulating the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling pathway, a critical regulator of numerous physiological processes. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in areas where modulation of nitric oxide production is a key therapeutic strategy.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Registry Number | 4269-97-0 | N/A |

| Molecular Formula | C₄H₁₁BrN₂S | N/A |

| Molecular Weight | 199.11 g/mol | N/A |

| Melting Point | 82-86 °C | |

| Appearance | White crystalline powder | |

| Solubility | Soluble in water, ethanol, DMSO, and DMF. | N/A |

| SMILES | CC(C)SC(=N)N.Br | |

| InChI Key | SLGVZEOMLCTKRK-UHFFFAOYSA-N |

Synthesis

While a specific, detailed protocol for the synthesis of this compound is not extensively published, a general and reliable method for the preparation of S-alkylisothiourea hydrohalides can be adapted. This procedure involves the reaction of the corresponding alkyl halide with thiourea.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromopropane (isopropyl bromide)

-

Thiourea

-

Ethanol, absolute

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 equivalent) in absolute ethanol.

-

To this solution, add 2-bromopropane (1.05 equivalents) dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product, this compound, will precipitate out of the solution. If precipitation is slow, the solution can be cooled in an ice bath.

-

Collect the crystalline product by vacuum filtration and wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound as a white crystalline solid.

-

The purity of the product can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR).

Mechanism of Action: Inhibition of Nitric Oxide Synthase

This compound is a potent inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). It acts as a competitive inhibitor at the L-arginine binding site of the enzyme, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide.

Quantitative Data: NOS Inhibition

| NOS Isoform | Inhibition Constant (Ki) |

| Human iNOS | 9.8 nM |

| Human eNOS | 22 nM |

| Human nNOS | 37 nM |

Data obtained from in vitro studies with purified human NOS isoforms.

Signaling Pathway

The inhibitory action of this compound directly impacts the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling pathway. By blocking NO production, IPTU prevents the activation of soluble guanylyl cyclase (sGC), leading to decreased levels of intracellular cGMP. This, in turn, affects downstream signaling cascades, including the activity of cGMP-dependent protein kinases and phosphodiesterases.

In Vitro Experimental Protocols

Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)

This colorimetric assay measures the production of nitrite, a stable oxidation product of nitric oxide.

Materials:

-

Purified recombinant human nNOS, eNOS, or iNOS

-

L-Arginine

-

NADPH

-

(6R)-5,6,7,8-Tetrahydro-L-biopterin (BH₄)

-

Calmodulin (for nNOS and eNOS)

-

Calcium Chloride (CaCl₂) (for nNOS and eNOS)

-

This compound (test inhibitor)

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 540 nm

Procedure:

-

Prepare a reaction buffer containing appropriate concentrations of all cofactors (NADPH, BH₄, Calmodulin, CaCl₂).

-

In a 96-well plate, add the reaction buffer to each well.

-

Add varying concentrations of this compound to the test wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the purified NOS enzyme to all wells except the negative control.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding L-arginine to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding Griess Reagent A, followed by Griess Reagent B to each well.

-

Incubate at room temperature for 10 minutes to allow for color development.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of IPTU and determine the IC₅₀ value.

In Vivo Experimental Protocols

Hemorrhagic Shock Model in Rats

This model is used to evaluate the efficacy of this compound in a setting of severe blood loss and hypotension.

Animals:

-

Male Wistar rats (250-300 g)

Procedure:

-

Anesthetize the rats (e.g., with isoflurane or a combination of ketamine/xylazine).

-

Cannulate the femoral artery for blood pressure monitoring and blood withdrawal, and the femoral vein for drug administration.

-

After a stabilization period, induce hemorrhagic shock by withdrawing blood to reduce and maintain the mean arterial pressure (MAP) at a specific level (e.g., 40 mmHg) for a defined period (e.g., 60 minutes).

-

Following the shock period, administer this compound intravenously at the desired dose (e.g., 0.3-3 mg/kg). A control group should receive a vehicle (e.g., saline).

-

Monitor MAP, heart rate, and other relevant physiological parameters continuously.

-

At the end of the experiment, blood and tissue samples can be collected for biochemical and histological analysis.

Spontaneously Hypertensive Rat (SHR) Model

This model is used to investigate the effect of this compound on blood pressure in a model of essential hypertension.

Animals:

-

Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls (12-16 weeks old).

Procedure:

-

Measure baseline systolic blood pressure (SBP) in conscious, restrained rats using a tail-cuff method.

-

Administer this compound via a suitable route (e.g., intraperitoneal or oral gavage) at various doses. A control group should receive the vehicle.

-

Measure SBP at multiple time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the time course of the antihypertensive effect.

-

Long-term studies can also be conducted with daily administration of IPTU to assess its chronic effects on blood pressure and potential end-organ damage.

Pharmacokinetics and Toxicology

Pharmacokinetic Profile

Detailed pharmacokinetic studies on this compound are limited in publicly available literature. General observations for S-alkylisothioureas suggest that they are rapidly absorbed and distributed. However, specific parameters such as bioavailability, half-life, volume of distribution, and clearance for IPTU require further investigation. Its in vivo efficacy may be limited by poor cellular penetration.

Toxicological Data

Toxicological data for this compound is not extensively documented. A predicted LD₅₀ in rats suggests moderate acute toxicity. As with any investigational compound, comprehensive toxicity studies, including acute, sub-chronic, and chronic assessments, are necessary to establish a safety profile for potential therapeutic use.

| Parameter | Value | Species | Note |

| Predicted LD₅₀ (oral) | 2.6358 mol/kg | Rat | Predicted value from computational models. |

Conclusion

This compound is a potent, competitive inhibitor of all three nitric oxide synthase isoforms, with a clear mechanism of action involving the modulation of the NO-cGMP signaling pathway. This technical guide has provided a consolidated resource of its chemical properties, a plausible synthesis protocol, and detailed methodologies for its in vitro and in vivo evaluation. The provided experimental protocols and data tables offer a solid foundation for researchers to further explore the therapeutic potential of this compound in various pathological conditions where inhibition of nitric oxide production is desirable, such as in certain inflammatory diseases, septic shock, and potentially in some forms of cancer. Further research is warranted to fully elucidate its pharmacokinetic and toxicological profiles to advance its development as a potential therapeutic agent.

common synonyms for S-Isopropylisothiourea hydrobromide (IPTU, S-isopropyl ITU)

An In-Depth Technical Guide to S-Isopropylisothiourea Hydrobromide (IPTU) for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (IPTU), a potent inhibitor of nitric oxide synthase (NOS). This document consolidates key information on its nomenclature, mechanism of action, and relevant experimental protocols, designed for researchers and professionals in drug development.

Synonyms and Nomenclature

This compound is known by several synonyms in scientific literature and commercial catalogs. A clear understanding of these alternative names is crucial for comprehensive literature searches and material sourcing.

| Common Name | Abbreviation | Systematic Name | Other Synonyms |

| This compound | IPTU, S-isopropyl ITU | Isopropyl carbamimidothioate hydrobromide | 5-Isopropylthiuronium bromide, IPITU hydrobromide, S-Isopropylthiuronium bromide |

Mechanism of Action: Nitric Oxide Synthase Inhibition

This compound functions as a potent, competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1] The inhibition is achieved through competition with the enzyme's natural substrate, L-arginine, at the active site.[1] This prevents the conversion of L-arginine to L-citrulline and the subsequent production of nitric oxide (NO).

The inhibitory constants (Ki) highlight its potency against the different human NOS isoforms.

| NOS Isoform | Ki Value (nM) |

| Human iNOS | 9.8[2] |

| Human eNOS | 22[2] |

| Human nNOS | 37[2] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory activity of this compound on nitric oxide synthase.

Nitric Oxide Synthase Activity Assay (Conversion of L-Arginine to L-Citrulline)

This assay measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Purified NOS enzyme (nNOS, eNOS, or iNOS)

-

This compound (or other inhibitors)

-

[³H]-L-arginine

-

NADPH

-

Calmodulin (for nNOS and eNOS)

-

CaCl₂

-

FAD/FMN

-

Tetrahydrobiopterin (BH₄)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Stop Solution (e.g., 0.02 M HEPES, 2 mM EDTA, 2 mM EGTA)

-

Dowex AG 50W-X8 resin (Na⁺ form)

-

Scintillation fluid

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing NADPH (e.g., 10 mM), CaCl₂ (e.g., 20 mM), calmodulin (e.g., 1 mg/ml), FAD/FMN (1:1), and BH₄ (e.g., 50 mM) in the reaction buffer. Add a known amount of [³H]-L-arginine.

-

Incubation: In separate tubes, add the purified NOS enzyme and different concentrations of this compound (or a vehicle control).

-

Initiation of Reaction: Start the reaction by adding the reaction mixture to the enzyme-inhibitor tubes.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20-60 minutes).

-

Termination of Reaction: Stop the reaction by adding the Stop Solution.

-

Separation of L-Citrulline: Apply the reaction mixture to a Dowex AG 50W-X8 column. The unreacted [³H]-L-arginine will bind to the resin, while the newly formed [³H]-L-citrulline will be in the eluate.

-

Quantification: Collect the eluate, add scintillation fluid, and quantify the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the NOS activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ or Ki value.

Griess Assay for Nitrite/Nitrate Determination

This colorimetric assay indirectly measures NO production by quantifying its stable end products, nitrite (NO₂⁻) and nitrate (NO₃⁻).

Materials:

-

Cell culture (e.g., RAW 264.7 macrophages for iNOS) or tissue homogenates

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFNγ) to induce iNOS in cells

-

This compound (or other inhibitors)

-

Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid)

-

Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Nitrate Reductase (if measuring total NO production)

-

NADPH (for nitrate reductase)

-

Sodium nitrite standard solution

Procedure:

-

Cell Culture and Treatment (for iNOS):

-

Seed cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and IFNγ to induce iNOS expression and incubate for a further period (e.g., 24 hours).

-

-

Sample Collection: Collect the cell culture supernatant or prepare tissue homogenates.

-

Nitrate Reduction (Optional but Recommended): To measure total NO production, convert nitrate to nitrite by incubating the samples with nitrate reductase and NADPH.

-

Griess Reaction:

-

Add Griess Reagent A to each sample and standard in a 96-well plate and incubate for 5-10 minutes at room temperature, protected from light.

-

Add Griess Reagent B and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

-

Data Analysis:

-

Generate a standard curve using the sodium nitrite standards.

-

Determine the nitrite concentration in the samples from the standard curve.

-

Calculate the percentage of inhibition of NO production for each concentration of this compound.

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the nitric oxide signaling pathway and a typical experimental workflow for evaluating NOS inhibitors.

Caption: Nitric Oxide Signaling Pathway and Inhibition by IPTU.

Caption: Workflow for Evaluating NOS Inhibitors like IPTU.

References

The Historical Development of S-Isopropylisothiourea Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Isopropylisothiourea hydrobromide, a small molecule inhibitor of nitric oxide synthases (NOS), has played a significant role in the study of nitric oxide signaling pathways and has been instrumental as a research tool in various therapeutic areas. This technical guide provides an in-depth overview of the historical development of this compound, including its synthesis, the elucidation of its mechanism of action, and key experimental data and protocols.

Early Synthesis and Chemical Characterization

The synthesis of S-alkylisothiourea salts represents a classical category of organic reactions, with methodologies dating back to the late 19th and early 20th centuries. While a specific, dated discovery of this compound is not prominently documented in early literature, its synthesis falls under the well-established reaction of thiourea with a suitable alkylating agent.

General Synthesis Protocol

The most common and historically significant method for preparing S-alkylisothiourea hydrohalides is the direct S-alkylation of thiourea with an alkyl halide. In the case of this compound, this involves the reaction of thiourea with 2-bromopropane.

Experimental Protocol: Synthesis of this compound

-

Materials: Thiourea, 2-bromopropane (isopropyl bromide), absolute ethanol.

-

Procedure:

-

A mixture of powdered thiourea (1.0 molar equivalent) and 2-bromopropane (1.1-1.2 molar equivalents) is suspended in absolute ethanol.

-

The reaction mixture is refluxed with stirring. The progress of the reaction can be monitored by the dissolution of the solid thiourea.

-

After the reaction is complete (typically several hours), the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product, this compound, is often obtained as an oil or a semi-solid.

-

Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/ether, to yield a white crystalline solid.[1]

-

-

Characterization: The identity and purity of the synthesized compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

Elucidation of Biological Activity: A Potent Nitric Oxide Synthase Inhibitor

The pivotal point in the history of this compound came in 1994 with the publication by Garvey, Oplinger, and colleagues.[2] This seminal work identified a series of non-amino acid isothioureas, including S-Isopropylisothiourea, as potent inhibitors of the three known isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).

Mechanism of Action

S-Isopropylisothiourea acts as a competitive inhibitor at the L-arginine binding site of the nitric oxide synthases. By occupying this site, it prevents the natural substrate, L-arginine, from binding and being oxidized to L-citrulline and nitric oxide (NO). This inhibition reduces the production of NO, a critical signaling molecule involved in a vast array of physiological and pathophysiological processes.

Quantitative Data: Inhibition Constants

The study by Garvey et al. provided crucial quantitative data on the inhibitory potency of this compound against the human NOS isoforms.[2]

| NOS Isoform | Inhibition Constant (Ki) |

| Inducible NOS (iNOS) | 9.8 nM |

| Endothelial NOS (eNOS) | 22 nM |

| Neuronal NOS (nNOS) | 37 nM |

Table 1: Inhibition constants (Ki) of this compound for human nitric oxide synthase isoforms.[2]

These low nanomolar Ki values established this compound as a highly potent inhibitor of all three NOS isoforms.

Experimental Protocols for Assessing NOS Inhibition

The determination of the inhibitory activity of compounds like this compound relies on robust assays that measure the activity of nitric oxide synthases. A commonly used method is the L-citrulline exclusion assay.

Experimental Protocol: In Vitro NOS Inhibition Assay (L-Citrulline Exclusion Assay)

-

Principle: This assay measures the conversion of radiolabeled L-arginine to L-citrulline by the NOS enzyme. The inhibitor's potency is determined by its ability to reduce the formation of radiolabeled L-citrulline.

-

Materials:

-

Purified NOS enzyme (nNOS, iNOS, or eNOS)

-

L-[³H]arginine

-

NADPH

-

Calmodulin (for nNOS and eNOS)

-

Tetrahydrobiopterin (BH4)

-

Assay buffer (e.g., HEPES buffer, pH 7.4)

-

This compound (or other inhibitors) at various concentrations

-

Dowex AG 50W-X8 resin (Na⁺ form)

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare reaction mixtures containing the assay buffer, purified NOS enzyme, NADPH, calmodulin (if required), and BH4.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Initiate the enzymatic reaction by adding L-[³H]arginine.

-

Incubate the reaction mixtures at 37°C for a defined period (e.g., 15-30 minutes).

-

Terminate the reaction by adding a stop buffer containing EDTA.

-

Apply the reaction mixtures to columns containing Dowex AG 50W-X8 resin. The positively charged L-[³H]arginine binds to the resin, while the neutral L-[³H]citrulline passes through.

-

Collect the eluate containing L-[³H]citrulline.

-

Add a scintillation cocktail to the eluate and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Visualizing the Molecular and Experimental Framework

Signaling Pathway of NOS Inhibition

The following diagram illustrates the mechanism of action of this compound in the nitric oxide signaling pathway.

Caption: Mechanism of competitive inhibition of Nitric Oxide Synthase by this compound.

Experimental Workflow for NOS Inhibition Assay

The following diagram outlines the key steps in a typical in vitro NOS inhibition assay.

Caption: Experimental workflow for determining NOS inhibition using a radiometric assay.

Conclusion

This compound, a compound accessible through straightforward synthesis, rose to prominence in the mid-1990s as a potent, non-selective inhibitor of nitric oxide synthases. The quantitative characterization of its inhibitory activity against nNOS, iNOS, and eNOS has made it an invaluable tool for researchers investigating the complex roles of nitric oxide in health and disease. The experimental protocols detailed in this guide provide a foundation for its continued use in the exploration of novel therapeutic strategies targeting the nitric oxide pathway.

References

comprehensive literature review on S-Isopropylisothiourea hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Isopropylisothiourea hydrobromide (IPTU), a small molecule inhibitor of nitric oxide synthase (NOS), has been a subject of scientific inquiry due to its potent and relatively selective action on the different NOS isoforms. This technical guide provides a comprehensive literature review of IPTU, detailing its chemical properties, synthesis, and biological activity. Particular emphasis is placed on its mechanism of action as a competitive inhibitor of all three NOS isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). This document summarizes key quantitative data, outlines detailed experimental protocols for its synthesis and biological evaluation, and provides visual representations of its mechanism of action and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a white crystalline solid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | propan-2-yl carbamimidothioate;hydrobromide | [1] |

| Synonyms | IPTU, S-isopropyl ITU, S-Isopropylthiuronium bromide | [1] |

| CAS Number | 4269-97-0 | [1] |

| Molecular Formula | C₄H₁₁BrN₂S | [1] |

| Molecular Weight | 199.11 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 82-86 °C | [1] |

| Solubility | DMF: >50 mg/ml, DMSO: >20 mg/ml, Ethanol: >100 mg/ml, PBS (pH 7.2): >30 mg/ml | [2] |

| SMILES | CC(C)SC(=N)N.Br | [1] |

| InChI Key | SLGVZEOMLCTKRK-UHFFFAOYSA-N | [1] |

Synthesis

A general and established method for the synthesis of S-alkylisothiourea hydrohalides involves the reaction of an alkyl halide with thiourea in an alcoholic solvent. This method is directly applicable to the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromopropane (Isopropyl bromide)

-

Thiourea

-

Ethanol

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve thiourea in a minimal amount of ethanol.

-

Add an equimolar amount of 2-bromopropane to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure.

-

The crude product can be recrystallized from ethanol or a mixture of ethanol and diethyl ether to yield a purified white crystalline solid.

-

The final product should be dried under vacuum.

Biological Activity and Mechanism of Action

The primary biological activity of this compound is the potent inhibition of nitric oxide synthase (NOS) enzymes.

Inhibition of Nitric Oxide Synthase (NOS)

Nitric oxide (NO) is a critical signaling molecule involved in various physiological and pathological processes. It is synthesized from L-arginine by a family of three NOS isoenzymes:

-

Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue and plays a role in neurotransmission.

-

Inducible NOS (iNOS or NOS2): Expressed in various cells in response to inflammatory stimuli and produces large amounts of NO.

-

Endothelial NOS (eNOS or NOS3): Located in endothelial cells and is crucial for regulating vascular tone.

IPTU acts as a competitive inhibitor of L-arginine at the active site of all three NOS isoforms.

The inhibitory potency of IPTU against the human NOS isoforms has been determined and is summarized in the table below.[2]

| NOS Isoform | Kᵢ (nM) |

| iNOS | 9.8 |

| eNOS | 22 |

| nNOS | 37 |

These values indicate that IPTU is a potent inhibitor of all three isoforms, with a slight preference for iNOS.

Downstream Signaling Pathway

By inhibiting NOS, IPTU effectively blocks the production of nitric oxide. This has significant downstream consequences, primarily through the NO-cGMP signaling pathway.

Experimental Protocols

In Vitro NOS Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of this compound against NOS isoforms, based on methods described in the literature.

Objective: To determine the Kᵢ of IPTU for nNOS, iNOS, and eNOS.

Materials:

-

Purified human nNOS, iNOS, and eNOS enzymes

-

L-[¹⁴C]Arginine

-

NADPH

-

(6R)-5,6,7,8-Tetrahydro-L-biopterin (BH₄)

-

Calmodulin (for nNOS and eNOS)

-

CaCl₂ (for nNOS and eNOS)

-

EGTA (for iNOS)

-

This compound (IPTU)

-

Dowex AG 50W-X8 resin (Na⁺ form)

-

Scintillation cocktail and counter

Procedure:

-

Enzyme Preparation: Prepare reaction mixtures containing the respective purified NOS isoform, cofactors (NADPH, BH₄), and either calmodulin/CaCl₂ (for nNOS and eNOS) or EGTA (for iNOS) in a suitable buffer (e.g., HEPES).

-

Inhibitor Addition: Add varying concentrations of IPTU to the reaction mixtures. Include a control with no inhibitor.

-

Substrate Addition: Initiate the reaction by adding L-[¹⁴C]Arginine.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing Dowex AG 50W-X8 resin. The resin binds unreacted L-[¹⁴C]Arginine.

-

Separation: Centrifuge the samples to pellet the resin.

-

Quantification: The supernatant contains the product, L-[¹⁴C]Citrulline. Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration. Determine the IC₅₀ value and then calculate the Kᵢ using the Cheng-Prusoff equation.

In Vivo Studies

While detailed pharmacokinetic data for IPTU is limited in the public domain, some in vivo studies have explored its physiological effects.

Effects in a Hemorrhagic Shock Model

In a porcine model of hemorrhagic shock, intravenous administration of IPTU (0.3 mg/kg bolus followed by 1 mg/kg/h infusion) was shown to increase mean arterial pressure and systemic vascular resistance without negatively impacting cardiac index or renal blood flow. This suggests a potential therapeutic application in conditions of severe blood loss.

Effects on Pain Perception

In a mouse model of formalin-induced pain, intraperitoneal injection of IPTU (50 mg/kg) inhibited the late phase of paw licking behavior, indicating a potential analgesic effect. However, it did not reduce edema, suggesting a centrally mediated mechanism rather than a peripheral anti-inflammatory effect.

Toxicology

| Parameter | Predicted Value |

| Rat Acute Toxicity (LD₅₀) | 2.6358 mol/kg |

Note: This is a predicted value and should be interpreted with caution. Experimental validation is required.

Conclusion